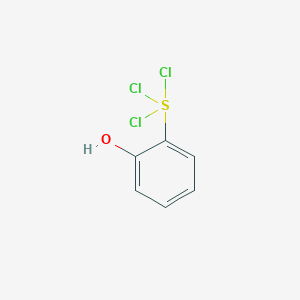
2-(Trichloro-lambda~4~-sulfanyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trichloro-lambda~4~-sulfanyl)phenol: is an organosulfur compound characterized by the presence of a phenol group substituted with a trichloromethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloro-lambda~4~-sulfanyl)phenol typically involves the chlorination of phenol followed by the introduction of the trichloromethylthio group. One common method is as follows:
Chlorination of Phenol: Phenol is reacted with chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,4,6-trichlorophenol.
Introduction of Trichloromethylthio Group: The 2,4,6-trichlorophenol is then treated with trichloromethylthiolating agents, such as trichloromethylthiol chloride, under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenol are chlorinated using industrial chlorinators.
Continuous Flow Reactors:
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trichloro-lambda~4~-sulfanyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethylthio group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Applications De Recherche Scientifique
2-(Trichloro-lambda~4~-sulfanyl)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Trichloro-lambda~4~-sulfanyl)phenol involves its interaction with molecular targets such as enzymes and cellular membranes. The trichloromethylthio group can disrupt cellular processes by:
Inhibiting Enzymes: The compound can bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.
Disrupting Membranes: The lipophilic nature of the compound allows it to integrate into and disrupt cellular membranes, leading to cell lysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichlorophenol: Similar structure but lacks the trichloromethylthio group.
Triclosan: Contains a similar phenol structure with chlorinated substituents but has different functional groups.
Uniqueness
2-(Trichloro-lambda~4~-sulfanyl)phenol is unique due to the presence of the trichloromethylthio group, which imparts distinct chemical properties and reactivity compared to other chlorinated phenols. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
94728-15-1 |
|---|---|
Formule moléculaire |
C6H5Cl3OS |
Poids moléculaire |
231.5 g/mol |
Nom IUPAC |
2-(trichloro-λ4-sulfanyl)phenol |
InChI |
InChI=1S/C6H5Cl3OS/c7-11(8,9)6-4-2-1-3-5(6)10/h1-4,10H |
Clé InChI |
WGCSYPPIOCBFBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)S(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



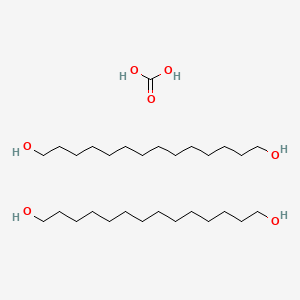
![[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate](/img/structure/B14356727.png)
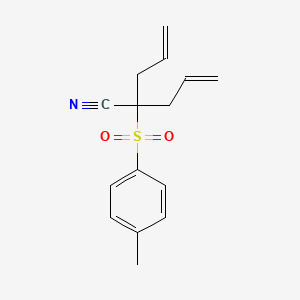
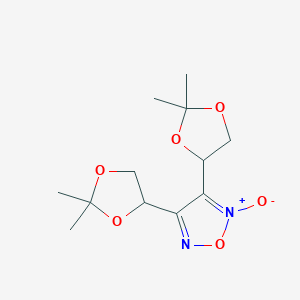
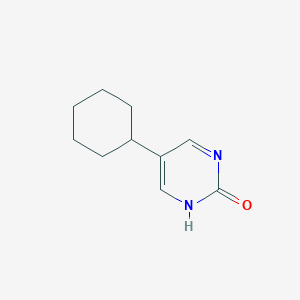
![5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14356746.png)
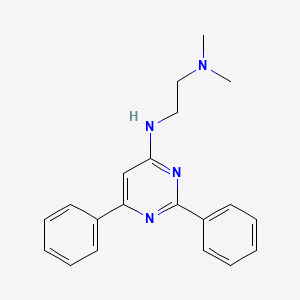
![N-[(4-tert-Butylphenyl)methoxy]benzamide](/img/structure/B14356762.png)

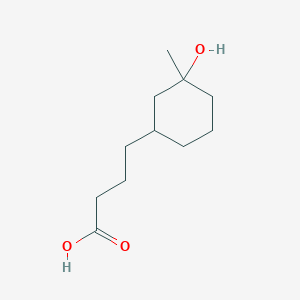

![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)

